4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromophenyl group at the fourth position and a dimethoxyphenyl group at the sixth position of the pyrimidine ring. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrimidine ring.
Amination: Finally, the pyrimidine compound is aminated using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidation reactions typically yield quinones or other oxidized derivatives.
Reduction: Reduction reactions produce amine or alcohol derivatives.
Substitution: Substitution reactions result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- 4-(3-Fluorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- 4-(3-Methylphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs with different substituents.
Biological Activity
Overview
4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring a bromophenyl and a dimethoxyphenyl group, suggests potential for various biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H16BrN3O2
- Molecular Weight : 384.25 g/mol
- CAS Number : 1354939-52-8
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are necessary to elucidate the precise molecular mechanisms involved.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- In Vitro Studies :
- The compound was evaluated against several cancer cell lines, including lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN). Significant growth inhibition was observed with GI% values indicating effectiveness against these cell lines .
- A comparative study with other pyrimidine derivatives showed that this compound exhibited moderate cytotoxicity against renal carcinoma cells (IC50 = 11.70 µM) .
Cell Line | GI% (%) | IC50 (µM) |
---|---|---|
HOP-92 | 71.8 | N/A |
NCI-H460 | 66.12 | N/A |
ACHN | 66.02 | N/A |
RFX 393 | N/A | 11.70 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary assays indicated that it could inhibit the growth of various bacterial strains, although specific data on susceptibility and resistance profiles are still under investigation.
Antiviral Activity
Research is ongoing to determine the antiviral efficacy of this compound against various viral pathogens. The structural characteristics suggest potential interactions with viral proteins, but further studies are required to validate these hypotheses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Effects :
- The presence of bromine in the phenyl group enhances lipophilicity, potentially improving cellular uptake.
- Dimethoxy substitution may influence binding affinity to target proteins.
Case Studies
- Study on Cytotoxicity :
- Kinase Inhibition :
Properties
IUPAC Name |
4-(3-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-23-13-6-7-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREWGQRYRHNNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.